Product packaging for 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol(Cat. No.:CAS No. 1108164-37-9)

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol

Cat. No.: B1509843
CAS No.: 1108164-37-9
M. Wt: 213.66 g/mol
InChI Key: BEQLIYXYBCBOFR-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol (CAS 1108164-37-9) is a heterocyclic compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66400 g/mol . This chemical serves as a versatile and valuable piperidine-pyrimidine hybrid scaffold in medicinal chemistry and drug discovery research . Its structure, featuring a chloropyrimidine group linked to a hydroxypiperidine ring, makes it a key synthetic intermediate for the development of novel bioactive molecules. The compound is part of a class of heterocyclic building blocks used in the synthesis of more complex structures, such as imidazoisoindole derivatives, which are being investigated for their therapeutic potential . Specifically, research indicates its application in developing compounds that target indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune response pathways, highlighting its relevance in the research of cancer and autoimmune diseases . Available with a high purity level of 98%, this intermediate is intended for use in discovery chemistry and scale-up operations . This compound is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN3O B1509843 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol CAS No. 1108164-37-9

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLIYXYBCBOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727626
Record name 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108164-37-9
Record name 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a chloropyrimidine moiety. This structural configuration is significant as it influences the biological activity of the compound.

1. Antibacterial Activity

Research indicates that compounds containing a piperidine nucleus, such as this compound, exhibit notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaLow

These findings suggest that the compound may inhibit bacterial growth through mechanisms that are yet to be fully elucidated, possibly involving disruption of cell wall synthesis or interference with metabolic pathways .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives of piperidine, including this compound, significantly reduced the viability of cancer cells through apoptosis induction and cell cycle arrest .

Cancer Cell LineIC50 (µM)
A431 (Vulvar Carcinoma)15.2
MCF7 (Breast Cancer)12.8
HeLa (Cervical Cancer)10.5

3. Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and urinary tract infections.

EnzymeInhibition (%)
Acetylcholinesterase75%
Urease60%

The inhibition of AChE suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Efficacy : A study assessed the antibacterial activity against multi-drug resistant strains, finding that the compound exhibited significant inhibition compared to standard antibiotics.
  • In Vivo Antitumor Activity : In xenograft models, treatment with this compound led to a marked reduction in tumor size, indicating its potential as an effective anticancer agent.
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound may induce apoptosis through mitochondrial pathways and modulate signaling pathways involved in cell survival.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development:
    • 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is primarily investigated for its role as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development in treating diseases such as cancer and neurological disorders .
  • Biological Activity:
    • Studies indicate that this compound exhibits significant activity against specific enzymes and receptors, which are crucial in disease pathways. Its interaction with biological targets suggests potential applications in designing inhibitors for therapeutic purposes .
  • Medicinal Chemistry:
    • The compound's structural features allow it to be modified to enhance its pharmacological properties. Researchers are exploring derivatives of this compound to improve efficacy and reduce side effects in drug formulations .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound derivatives. The results demonstrated that certain modifications to the compound enhanced its inhibitory effects on cancer cell proliferation, indicating its potential as a lead compound for further development in oncology .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological effects of the compound. It was found that this compound exhibited activity at neurotransmitter receptors, suggesting its use in treating neurological conditions such as anxiety and depression. This study highlighted the need for further exploration of its mechanism of action and therapeutic potential in neuropharmacology .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine-4-ol

The hydroxyl group on the piperidine ring undergoes nucleophilic substitution under Mitsunobu conditions. For example:

  • Mitsunobu Reaction :
    Reaction of 4-hydroxypiperidine with gimeracil (5-chloro-2,4-dihydroxypyridine) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) yields intermediate 43 (tert-butyl 4-(5-chloro-2-oxo-1,2-dihydropyridin-4-yloxy)piperidine-1-carboxylate) .

    • Conditions : DMF, room temperature, 30 min.

    • Key Insight : This step installs the pyridone moiety critical for subsequent functionalization.

Coupling with Aryl Fluorides

The piperidine intermediate reacts with activated aryl fluorides to form N-aryl derivatives:

  • Reaction with 1,2-Difluoro-4-(methylsulfonyl)benzene :
    Sodium hydride in DMF at 130°C facilitates substitution, yielding 44 (tert-butyl 4-(5-chloro-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2-oxo-1,2-dihydropyridin-4-yloxy)piperidine-1-carboxylate) .

    • Regioselectivity : The reaction favors N-arylation over O-arylation, with the desired N-isomer isolated via column chromatography (45% yield) .

    • Characterization :

      • ¹H NMR : δ 7.82–7.91 (m, 2H), 6.03 (s, 1H).

      • LC–MS : m/z = 501.2 [M + H] .

Deprotection and Salt Formation

Removal of the tert-butyloxycarbonyl (Boc) protecting group generates a reactive piperidine intermediate:

  • HCl-Mediated Deprotection :
    Treatment of 44 with 37% aqueous HCl yields 45 (5-chloro-1-(2-fluoro-4-(methylsulfonyl)phenyl)-4-(piperidin-4-yloxy)pyridin-2(1H)-one, HCl) in quantitative yield .

    • Conditions : Room temperature, 15 min.

    • Application : The hydrochloride salt enhances solubility for subsequent coupling reactions.

Coupling with Halopyrimidines

The piperidine nitrogen reacts with halopyrimidines to form 1-(5-chloropyrimidin-2-yl) derivatives:

  • Reaction with 5-Chloro-2-iodopyrimidine :
    In DMF with diisopropylethylamine (DIEA) at 60°C, 45 couples to yield 42 (5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one) .

    • Purification : Flash chromatography (0–100% EtOAc in DCM) followed by methanol recrystallization improves purity .

    • Yield : ~70% after optimization.

Reaction Step Reagents/Conditions Key Product Yield
Mitsunobu ReactionDEAD, PPh₃, DMF, rtIntermediate 43 60–75%
N-ArylationNaH, DMF, 130°CIntermediate 44 45%
DeprotectionHCl (aq), rtIntermediate 45 (HCl salt)100%
Pyrimidine CouplingDIEA, DMF, 60°CFinal compound 42 70%

Regioselectivity and Reaction Optimization

  • Solvent Effects : DMF enhances reactivity in arylation steps due to its high polarity and ability to stabilize sodium hydride .

  • Temperature Control : Heating at 130°C during N-arylation minimizes competing O-arylation byproducts .

  • Catalyst-Free Conditions : Unlike traditional Ullmann or Buchwald-Hartwig couplings, these reactions proceed without transition-metal catalysts, simplifying purification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(5-chloropyrimidin-2-yl)piperidin-4-ol are influenced by its substituents and scaffold. Below is a comparative analysis with analogous compounds:

Substituent Variations on the Pyrimidine Ring

Positional Isomerism: Chlorine at 4- vs. 5-Position
  • 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol (CAS 916791-08-7):
    • Chlorine at the 4-position instead of 5.
    • Molecular weight: 213.66 g/mol (identical to the 5-Cl isomer).
    • Impact: Positional isomerism alters electronic distribution and steric interactions. The 4-Cl derivative may exhibit reduced binding affinity in certain kinase assays due to unfavorable spatial orientation .
Halogen Substitution: Bromo vs. Chloro
  • 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol: Bromine at the 5-position and chlorine at the 2-position. Molecular weight: 258.57 g/mol.
Polar Substituents: Hydroxymethyl vs. Chloro
  • 1-[5-(Hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol (CAS 1116339-72-0): Hydroxymethyl (-CH₂OH) at the 5-position. Molecular formula: C₁₀H₁₅N₃O₂, molecular weight: 209.25 g/mol.
Non-Halogen Substituents: Methyl vs. Chloro
  • 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol (CAS 1236285-21-4):
    • Methyl (-CH₃) at the 5-position.
    • Molecular formula: C₁₀H₁₅N₃O , molecular weight: 193.25 g/mol .
    • Impact: Methyl substitution reduces electronegativity, leading to weaker dipole interactions. This may decrease target affinity but improve metabolic stability due to reduced oxidative susceptibility .

Heterocycle Modifications: Pyrimidine vs. Pyridine

  • 1-(5-Nitropyridin-2-yl)piperidin-4-ol (CAS 353258-16-9): Pyridine ring substituted with nitro (-NO₂) at the 5-position. Molecular formula: C₁₀H₁₃N₃O₃, molecular weight: 223.23 g/mol. Pyridine-based analogs generally show lower CNS penetration than pyrimidine derivatives .

Piperidine Ring Modifications

  • 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride :
    • Hydroxyl (-OH) replaced with amine (-NH₂).
    • Molecular formula: C₉H₁₄ClN₅·2HCl , molecular weight: 301.62 g/mol .
    • Impact: The amine group increases basicity, altering ionization state and membrane permeability. This derivative may exhibit improved intracellular uptake but reduced BBB penetrance due to higher polarity .

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Property Differences vs. Target Compound Reference
1-(4-Chloropyrimidin-2-yl)piperidin-4-ol Chlorine at 4-position 213.66 Reduced kinase binding affinity
1-[5-(Hydroxymethyl)pyrimidin-2-yl]... 5-Hydroxymethyl 209.25 Higher solubility, lower BBB penetration
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol 5-Methyl 193.25 Improved metabolic stability
1-(5-Nitropyridin-2-yl)piperidin-4-ol Pyridine with 5-NO₂ 223.23 Higher reactivity, potential toxicity

Preparation Methods

Starting Materials

  • 2,4-Dichloropyrimidine or 5-chloro-2-chloropyrimidine as the pyrimidine core.
  • Piperidin-4-ol as the nucleophile.
  • Bases such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) to facilitate substitution.
  • Solvents like dimethylformamide (DMF) or 2-propanol for reaction medium.

Typical Procedure

  • The chloropyrimidine derivative is dissolved in an anhydrous polar aprotic solvent (e.g., DMF).
  • Piperidin-4-ol is added along with a base (DIPEA or Et3N) to deprotonate the hydroxyl group and enhance nucleophilicity.
  • The reaction mixture is heated, typically around 90–100 °C, in a sealed tube or under reflux for 12–18 hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified via flash column chromatography.

Representative Example

A documented synthesis involved stirring 2,4-dichloropyrimidine (519 mg, 3.48 mmol) with piperidin-4-ol (86.3 mg, 0.853 mmol) and DIPEA (0.35 mL, 1.78 mmol) in anhydrous DMF (1.5 mL) at 100 °C for 18 hours. The crude product was purified by flash chromatography to yield this compound with a moderate yield of approximately 34%.

Reaction Mechanism and Selectivity

The nucleophilic substitution occurs preferentially at the 2-position chlorine of the pyrimidine ring due to the electron-deficient nature of the heterocycle, which facilitates the attack by the nucleophilic oxygen of the piperidin-4-ol. The presence of the chlorine at the 5-position remains intact, allowing further functionalization if desired.

Optimization Parameters

Parameter Optimal Conditions Notes
Solvent DMF or anhydrous 2-propanol Polar aprotic solvents enhance nucleophilicity
Base DIPEA or triethylamine Facilitates deprotonation of piperidin-4-ol
Temperature 90–100 °C Higher temperatures increase reaction rate
Reaction Time 12–18 hours Sufficient for complete conversion
Molar Ratio (Piperidin-4-ol : Pyrimidine) Slight excess of piperidin-4-ol (1.2–1.5 equiv.) Ensures full substitution at 2-position

Purification and Characterization

  • Purification : Flash column chromatography using gradients of ethyl acetate and hexane or dichloromethane is employed to separate the desired product from unreacted starting materials and side products.
  • Characterization :
    • NMR Spectroscopy confirms substitution patterns, with characteristic shifts for pyrimidine protons (δ ~8.2 ppm) and piperidin-4-ol protons (δ ~3.5–4.6 ppm).
    • Mass Spectrometry (MS) verifies molecular weight consistent with the formula C9H12ClN3O.
    • High-Performance Liquid Chromatography (HPLC) assesses purity, typically achieving >95% purity after chromatography.

Alternative Synthetic Approaches

  • Palladium-Catalyzed Coupling : Although less common for this compound, palladium-catalyzed C–N coupling (Buchwald-Hartwig amination) can be employed starting from 5-chloropyrimidin-2-yl halides and piperidin-4-ol derivatives under catalytic conditions with ligands and bases, offering milder conditions and potentially higher selectivity.
  • Microwave-Assisted Synthesis : Microwave irradiation can accelerate the S_NAr reaction, reducing reaction times from hours to minutes while maintaining or improving yields.

Summary Table of Key Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Nucleophilic Aromatic Substitution 2,4-Dichloropyrimidine + Piperidin-4-ol DMF, DIPEA, 100 °C, 18 h ~34 Straightforward, moderate yield
Pd-Catalyzed Coupling 5-Chloro-2-iodopyrimidine + Piperidin-4-ol DMF, DIEA, Pd catalyst, 60 °C, 4 h Not specified Higher selectivity, complex setup
Microwave-Assisted S_NAr 2-Chloropyrimidine + Piperidin-4-ol Microwave, polar solvent, minutes Improved Faster reaction times

Q & A

Q. Characterization Methods :

  • NMR : Confirms regioselectivity of substitution (e.g., ¹H NMR peaks at δ 4.1–4.3 ppm for piperidine protons) .
  • HPLC : Purity >95% is essential for biological studies .

How does structural modification of this compound influence its receptor binding specificity?

Advanced Research Question
The chloropyrimidine and piperidine moieties are critical for target engagement. Studies on analogs reveal:

  • 5-HT1F Antagonism : Replacement of the hydroxyl group with a methylsulfonyl group reduces binding affinity (Ki increases from 11 nM to >1 μM) .
  • Selectivity : The chlorine atom at position 5 of pyrimidine minimizes off-target interactions with 5-HT2B (Ki = 343 nM vs. 11 nM for 5-HT1F) .

Q. Experimental Design :

  • Radioligand Binding Assays : Use ³H-LSD to quantify receptor affinity .
  • Computational Docking : Predict interactions with 5-HT1F’s hydrophobic binding pocket .

How can researchers address nonspecific inhibitory effects observed in cellular assays with this compound?

Data Contradiction Analysis
At concentrations ≥3 μM, nonspecific luminescence suppression occurs in cAMP GloSensor assays . Mitigation strategies include:

  • Dose-Response Optimization : Use EC₅₀ values (e.g., 47 nM for 5-HT1F) to establish a therapeutic window .
  • Control Experiments : Compare activity in wild-type vs. receptor-knockout cell lines to isolate target-specific effects .

What analytical techniques are recommended for studying the compound’s stability under physiological conditions?

Q. Methodological Guidance

  • LC-MS/MS : Monitors degradation products (e.g., hydrolysis of the chloropyrimidine group at pH 7.4) .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks to simulate long-term storage .

Q. Key Findings :

ConditionDegradation ProductsHalf-Life (h)
pH 7.4, 37°C5-Hydroxypyrimidin-2-yl derivative48
Oxidative (H₂O₂)Piperidine N-oxide12

What in vitro models are suitable for evaluating the compound’s therapeutic potential in metabolic disorders?

Q. Advanced Application

  • Human Beta Cell Studies : Acute treatment (24–72 hours) with 200 nM compound enhances insulin secretion without altering glucose tolerance, suggesting β-cell survival mechanisms .
  • Co-Treatment Assays : Combine with harmine (DYRK1A inhibitor) to assess synergistic effects on β-cell proliferation .

Q. Data Interpretation :

  • Use two-way ANOVA to distinguish compound-specific effects from background noise (p < 0.05 after Benjamini-Hochberg correction) .

How does the compound’s logP value impact its blood-brain barrier (BBB) permeability?

Q. Physicochemical Profiling

  • Calculated logP (ClogP) : 2.1 ± 0.3, suggesting moderate BBB penetration .
  • In Vivo Validation : Administer 10 mg/kg intraperitoneally in rodents; measure brain-to-plasma ratio via LC-MS .

Q. Structural Modifications for Improved BBB Penetration :

  • Introduce fluorine atoms to increase lipophilicity (ClogP > 2.5) while maintaining solubility via hydroxyl group retention .

What are the best practices for ensuring reproducibility in synthetic protocols?

Q. Quality Control

  • Batch-to-Batch Consistency : Use fixed reaction times (e.g., 12 hours for coupling) and monitor by TLC .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethanol/water) .

Q. Critical Parameters :

ParameterOptimal Range
Reaction Temperature80 ± 2°C
Catalyst Loading10 mol% Pd/C
SolventAnhydrous DMF

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Chloropyrimidin-2-yl)piperidin-4-ol
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1-(5-Chloropyrimidin-2-yl)piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.